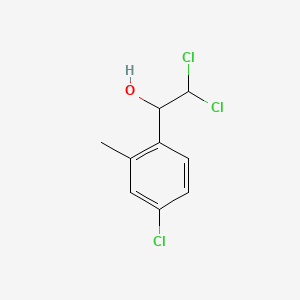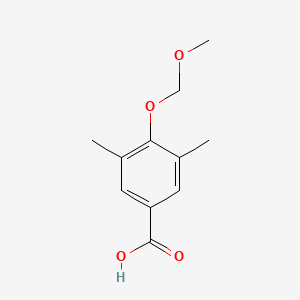![molecular formula C16H19ClN4O2 B14021109 1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloropyridine moiety, and a tetrahydropyrazolopyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced through esterification reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .
科学的研究の応用
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes
作用機序
The mechanism of action of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
類似化合物との比較
Similar Compounds
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)METHYLCYCLOBUTANE-1-CARBOXYLATE: Similar in structure but with a cyclobutane ring instead of the pyrazolopyridine core.
TERT-BUTYL (6-CHLOROPYRIDIN-3-YL)CARBAMATE: Contains a carbamate group instead of the pyrazolopyridine core.
TERT-BUTYL 3-((6-CHLORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLOXY)METHYL)PYRROLIDINE-1-CARBOXYLATE: Features a pyrrolidine ring and a boronic ester group.
Uniqueness
The uniqueness of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
特性
分子式 |
C16H19ClN4O2 |
|---|---|
分子量 |
334.80 g/mol |
IUPAC名 |
tert-butyl 1-(6-chloropyridin-3-yl)-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19ClN4O2/c1-16(2,3)23-15(22)20-8-4-5-12-13(20)10-19-21(12)11-6-7-14(17)18-9-11/h6-7,9-10H,4-5,8H2,1-3H3 |
InChIキー |
VPXXVFWRODDQAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


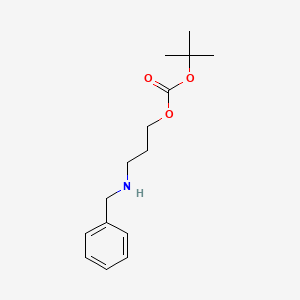
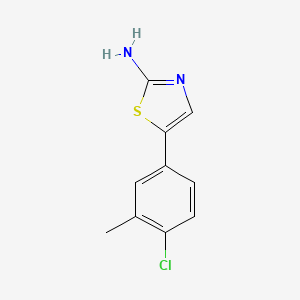
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
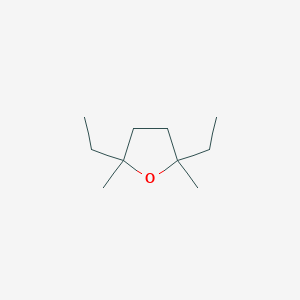
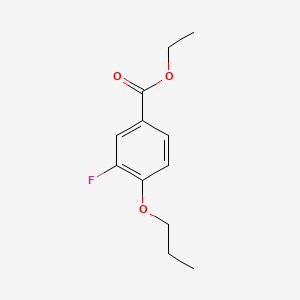
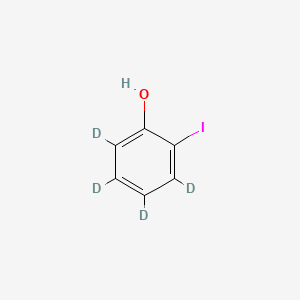
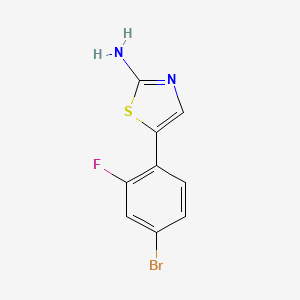
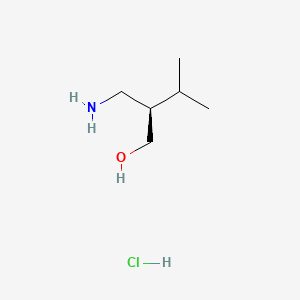
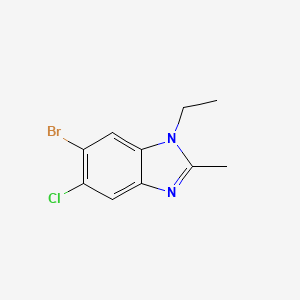
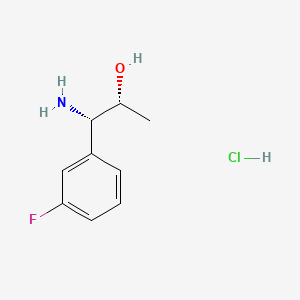
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
